8-溴-2-氯-3-甲基喹啉

描述

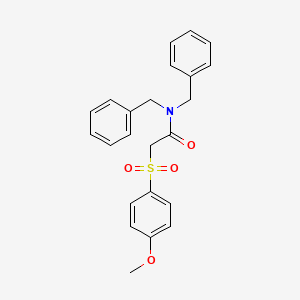

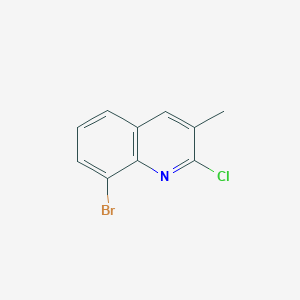

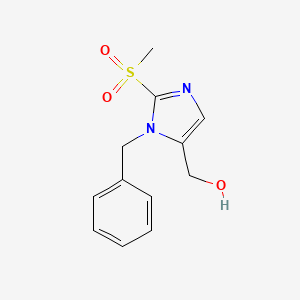

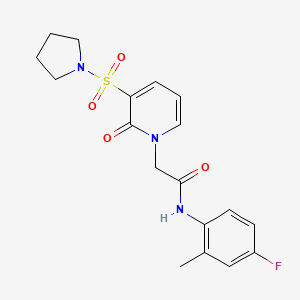

8-Bromo-2-chloro-3-methylquinoline is a type of quinoline, which is a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has a molecular formula of C10H7BrClN .

Synthesis Analysis

Quinoline and its derivatives can be synthesized through various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular weight of 8-Bromo-2-chloro-3-methylquinoline is 256.53 . The structure contains a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its analogues have been reported to undergo various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

8-Bromo-2-chloro-3-methylquinoline has a density of 1.5±0.1 g/cm3, a boiling point of 299.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .科学研究应用

合成和化学反应性

8-溴-2-氯-3-甲基喹啉是一种在各种化学合成和应用中引起关注的化合物。一项值得注意的研究涉及 6-溴-4-甲基喹啉-2(1H)-酮的 Knorr 合成,该酮与目标化合物密切相关。这项研究重点介绍了涉及缩合和环化步骤的合成过程,强调了该化合物在制备用于传染病研究的材料中的用途。这些发现纠正了化学中的一些说法,从而以显着的产率优化了该化合物的三步制备,展示了其在合成化学和医学研究中的潜力 (Wlodarczyk 等人,2011 年)。

抗菌潜力

喹啉衍生物的抗菌特性对于开发新药具有重要意义。一项针对西瓜果实和 4-甲基喹啉类似物(包括 8-溴-2-氯-3-甲基喹啉)的研究展示了它们作为针对食源性细菌的天然防腐剂的潜力。这项研究表明,这些化合物可以作为环保食品补充剂和药品的基础,表明 8-溴-2-氯-3-甲基喹啉及其衍生物在食品安全和保鲜中的更广泛应用 (Kim 等人,2014 年)。

金属络合和结构研究

喹啉衍生物的过渡金属卤化物盐证明了该化合物与金属形成配合物的能力,这对于材料科学和催化研究至关重要。这些配合物的结构分析提供了对其在电子材料和各种化学反应中作为催化剂的潜在应用的见解。对这些配合物进行的研究突出了喹啉衍生物在形成结构多样且功能重要的材料方面的多功能性 (Edwards 等人,2011 年)。

光致变色和电化学性质

喹啉衍生物的光致变色行为,例如与金属离子形成荧光配合物,对于开发用于光电和传感应用的新材料很感兴趣。这些化合物表现出独特的特性,使其适用于在分子水平创建传感器和开关。对其光致变色和荧光行为的研究开辟了设计用于技术应用的高级材料的途径 (Voloshin 等人,2004 年)。

抗疟疾活性

卤代喹诺酮的抗疟疾活性表明 8-溴-2-氯-3-甲基喹啉在抗疟药物开发中的潜力。为评估新型喹诺酮对恶性疟原虫的活性而进行的合成和评估展示了这些化合物的治疗潜力。该研究为开发新的抗疟疾药物提供了有希望的途径,突出了喹啉衍生物在药物化学中的重要性 (Vandekerckhove 等人,2014 年)。

安全和危害

未来方向

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Bromo-2-chloro-3-methylquinoline could involve further exploration of its potential applications in these fields.

属性

IUPAC Name |

8-bromo-2-chloro-3-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZHHBXTNGGWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)Br)N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2-chloro-3-methylquinoline | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2628804.png)

![2-(4-fluorophenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2628814.png)

![1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene](/img/structure/B2628815.png)

![N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/no-structure.png)

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2628817.png)